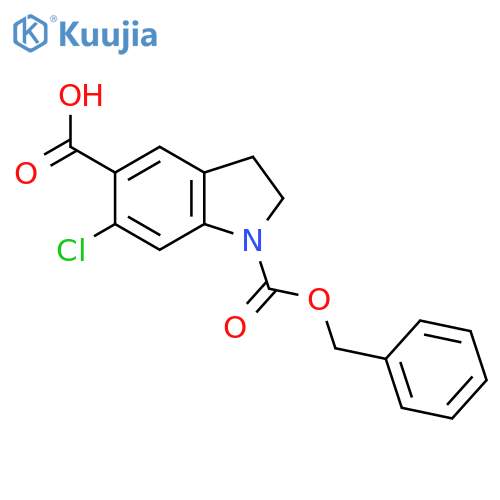

Cas no 2639442-05-8 (1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid)

1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27782236

- 2639442-05-8

- 1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid

- 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid

-

- インチ: 1S/C17H14ClNO4/c18-14-9-15-12(8-13(14)16(20)21)6-7-19(15)17(22)23-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,20,21)

- InChIKey: DUBPTFBUDHKFKY-UHFFFAOYSA-N

- SMILES: ClC1C(C(=O)O)=CC2=C(C=1)N(C(=O)OCC1C=CC=CC=1)CC2

計算された属性

- 精确分子量: 331.0611356g/mol

- 同位素质量: 331.0611356g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 23

- 回転可能化学結合数: 4

- 複雑さ: 452

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- XLogP3: 3.4

1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782236-0.1g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-27782236-5.0g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-27782236-1.0g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-27782236-2.5g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-27782236-0.5g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-27782236-0.25g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-27782236-5g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 5g |

$2858.0 | 2023-09-09 | ||

| Enamine | EN300-27782236-10.0g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-27782236-10g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 10g |

$4236.0 | 2023-09-09 | ||

| Enamine | EN300-27782236-0.05g |

1-[(benzyloxy)carbonyl]-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid |

2639442-05-8 | 95.0% | 0.05g |

$827.0 | 2025-03-19 |

1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid 関連文献

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acidに関する追加情報

1-(Benzyloxy)Carbonyl-6-Chloro-2,3-Dihydro-1H-Indole-5-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2639442-05-8, known as 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and material science. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.

The molecular structure of 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is characterized by a bicyclic indole system with a chloro substituent at the 6-position and a benzyloxycarbonyl group attached to the 1-position. This configuration imparts unique electronic and steric properties to the molecule, which are crucial for its interactions within biological systems. The indole ring system is known for its aromaticity and ability to form hydrogen bonds, making it a versatile scaffold for drug design.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes. One prominent method involves the use of microwave-assisted reactions, which not only enhances reaction rates but also improves yield and purity. Researchers have also explored the use of catalytic asymmetric synthesis to obtain enantiomerically pure samples, which are essential for studying stereo-specific biological activities.

The application of 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid spans multiple domains. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and anticancer therapies. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and tumor progression. Additionally, its role as a building block in medicinal chemistry has facilitated the development of more complex molecules with enhanced bioavailability and efficacy.

Recent studies have delved into the mechanistic insights of this compound's interactions with cellular targets. For instance, research published in *Nature Communications* revealed that 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid exhibits selective inhibition of certain kinases involved in chronic inflammatory diseases. This finding underscores its potential as a therapeutic agent in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In the realm of material science, this compound has shown promise as a precursor for advanced materials with tailored electronic properties. Its ability to form stable coordination complexes makes it a candidate for applications in sensors and electronic devices. Researchers are actively exploring its potential in creating self-healing materials and stimuli-responsive systems.

Looking ahead, the continued exploration of 1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid is expected to yield further insights into its therapeutic potential and industrial applications. Collaborative efforts between academia and industry are likely to accelerate its translation into clinical settings and commercial products.

2639442-05-8 (1-(benzyloxy)carbonyl-6-chloro-2,3-dihydro-1H-indole-5-carboxylic acid) Related Products

- 20691-53-6(4-(1,1-Dimethylethyl)-cyclohexanemethanol)

- 1935374-37-0(2-(chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro4.4nonane)

- 73591-71-6(3-Pyridinecarboxylic acid, 5-(1-methylethyl)-, methyl ester)

- 1807243-27-1(Ethyl 4-cyano-2-difluoromethoxy-6-fluorobenzoate)

- 873857-62-6(Fidaxomicin)

- 147143-58-6(Pyridine,2-(4-fluorophenoxy)-3-nitro-)

- 1806631-59-3(2-Ethoxy-3-(3-methoxy-3-oxopropyl)mandelic acid)

- 1432061-17-0(3-(4-bromobenzenesulfonyl)pyrrolidine)

- 2034396-06-8(5-bromo-N-(1r,4r)-4-(pyrazin-2-yloxy)cyclohexylfuran-2-carboxamide)

- 2648922-94-3((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid)